Carbosulfan
Overview
Description
Carbosulfan is an insecticide widely used in agriculture, noted for its application in the control of pests on a variety of crops. Its chemical significance stems from its broad-spectrum efficacy and its role in managing pyrethroid-resistant mosquitoes, underscoring its importance in both agricultural and public health contexts (Nwani et al., 2010).
Synthesis Analysis
The synthesis of carbosulfan and related carbosulfides involves complex chemical processes designed to achieve high-purity materials. These materials are investigated for their potential as solid lubricants in high-temperature environments. A key aspect of carbosulfan synthesis is the control of reaction conditions to optimize purity and minimize impurities, particularly in the formation of tantalum carbosulfide, where molten tantalum sulfide acts as a critical intermediate (Wally & Ueki, 1998).
Molecular Structure Analysis
The molecular structure of carbosulfan is pivotal to its function as an insecticide. Studies on its metabolism in various species, including humans, reveal the transformation of carbosulfan into toxic metabolites, such as carbofuran, through oxidative processes. The molecular interactions and pathways involved in these transformations are critical for understanding carbosulfan's environmental and health impacts. This complexity underscores the importance of molecular structure analysis in evaluating carbosulfan's safety and efficacy (Abass et al., 2009).
Chemical Reactions and Properties
Carbosulfan undergoes various chemical reactions, leading to the formation of metabolites with differing toxicological profiles. For example, its hydrolysis to carbofuran and subsequent degradation in aquatic and soil environments highlights its dynamic behavior in the environment. Understanding these reactions is essential for assessing carbosulfan's persistence and potential risks to ecosystems and human health (Plese et al., 2005).
Physical Properties Analysis
The physical properties of carbosulfan, including its solubility, volatility, and stability under various environmental conditions, significantly influence its application and environmental fate. The degradation kinetics of carbosulfan in aqueous phases, particularly in the presence of cosolvents, highlights the complexity of its environmental interactions. These properties are crucial for developing effective application strategies and mitigating potential environmental impacts (Wei et al., 2000).
Chemical Properties Analysis
Carbosulfan's chemical properties, such as its reactivity with other substances and its transformation into various metabolites, play a significant role in its effectiveness as an insecticide and its environmental persistence. The study of its chemical behavior, particularly in relation to the formation of toxic metabolites like carbofuran, is essential for evaluating its safety and environmental impact. These analyses are crucial for the comprehensive risk assessment of carbosulfan and its use in agriculture (Soler et al., 2006).
Scientific Research Applications
Neurodevelopmental Impact
Carbosulfan, a broad-spectrum pesticide, has been studied for its effects on neurodevelopment. Research indicates that exposure to carbosulfan during early development can significantly impact neurogenesis, synaptic development, and lead to behavioral changes. In a study on rats, exposure to various doses of carbosulfan during the embryonic period resulted in altered sensorimotor tasks, motor function, and increased anxiety. This was linked to oxidative damage affecting neurogenesis, synaptogenesis, and myelination, suggesting a high propensity for developmental disabilities with carbosulfan exposure during embryonic development (Banji et al., 2014).
Toxicological Effects on Mammals
Carbosulfan's toxicological effects have been assessed in rats, revealing significant impacts on oxidative stress markers, antioxidant defense, and various hematological, biochemical, and enzymological parameters. In a study, rats orally administered with carbosulfan showed increased lipid peroxidation levels and suppressed activity of several key enzymes and antioxidants. Hemoglobin and albumin levels decreased, while serum uric acid, urea, and enzyme levels increased, highlighting the need for detailed analysis of chronic carbosulfan exposure (Nwani et al., 2016).
Metabolic Transformation in Vegetables
The transformation of carbosulfan into more toxic metabolites like carbofuran and 3-hydroxycarbofuran in vegetables was investigated. This study found differing degradation rates and metabolite formations in pakchoi and cucumber, emphasizing the need for monitoring these metabolites and considering their different impacts when assessing carbosulfan's risk in various vegetables (Chai et al., 2015).
Genotoxic Effects in Aquatic Life
Carbosulfan's mutagenic and genotoxic effects were studied in freshwater fish, Channa punctatus, using micronucleus and comet assays. The study confirmed significant genotoxicity from carbosulfan exposure, reinforcing its potential as a water pollutant and necessitating its monitoring in environmental assessments (Nwani et al., 2010).
Bioaccumulation and Toxicity in Aquatic Organisms
Research on zebrafish revealed that carbosulfan is not highly accumulated in these organisms but undergoes rapid metabolism. However, its metabolites, carbofuran and 3-hydroxy carbofuran, were more persistent and toxic, suggesting a potential risk to aquatic life. The study highlights the importance of assessing the combined effects of carbosulfan and its metabolites (Cui et al., 2019).
Carbosulfan Residues in Food Crops
A study evaluated carbosulfan residues and its metabolites in oranges, focusing on their concentration in different parts of the fruit and compliance with safety standards. The rapid metabolism of carbosulfan to carbofuran and limited penetration into the fruit were observed, indicating that its use in agriculture, under specific conditions, is in line with consumption safety standards (Trevisan et al., 2004).
Impact on Non-Target Amphibians
The effects of carbosulfan on non-target amphibians were studied in Asian common toad tadpoles. The study estimated the lethal concentration and median inhibitory concentration of carbosulfan, revealing its significant impact on survival and cholinesterase activity in tadpoles. This research underlines the importance of considering the effects of pesticides on non-target species in ecological assessments (Samarakoon & Pathiratne, 2017).
Safety And Hazards
properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUFIHWVLZVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
Record name | CARBOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24032 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023950 | |
Record name | Carbosulfan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1] | |
Record name | CARBOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24032 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbosulfan | |
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URL | https://haz-map.com/Agents/12769 | |
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Vapor Pressure |
0.00000031 [mmHg] | |
Record name | Carbosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12769 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Carbosulfan | |
CAS RN |
55285-14-8 | |
Record name | CARBOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24032 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbosulfan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55285-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbosulfan [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055285148 | |
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Record name | Carbosulfan | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl [(dibutylamino)thio]methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBOSULFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1DGN4AK6G | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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